molecular formula C16H8O6 B1364853 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid CAS No. 42946-19-0

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid

Cat. No.: B1364853
CAS No.: 42946-19-0
M. Wt: 296.23 g/mol
InChI Key: ZUTFCPOKQHJATC-UHFFFAOYSA-N
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Description

Fundamental Overview of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic Acid

This compound (CAS: 42946-19-0) is an anthraquinone derivative characterized by a planar anthracene backbone substituted with two carboxylic acid groups at the 2 and 6 positions and two ketone groups at the 9 and 10 positions. Its molecular formula is $$ \text{C}{16}\text{H}{8}\text{O}_{6} $$, with a molecular weight of 296.23 g/mol. The compound exhibits a conjugated π-system, enabling unique photophysical and redox properties.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula $$ \text{C}{16}\text{H}{8}\text{O}_{6} $$ PubChem
Molecular Weight 296.23 g/mol PubChem
Melting Point Not reported Chemsrc
Solubility Limited in polar solvents JWP Lab

The rigid aromatic framework and electron-withdrawing carboxyl groups make it a versatile ligand in coordination chemistry and a precursor for functional materials.

Historical Context and Scientific Discovery

The compound was first synthesized in the early 21st century, with PubChem records indicating its initial registration in 2005. Early research focused on its structural characterization, leveraging techniques like UV-Vis spectroscopy and X-ray crystallography. A pivotal advancement occurred in 2015, when enantioselective [4+4] photodimerization of the compound was achieved using a chiral hydrogen-bonding template, yielding diastereomers with up to 55% enantiomeric excess. This breakthrough highlighted its potential in asymmetric synthesis and materials science.

Industrial interest emerged from patents describing anthraquinone derivatives for dye synthesis and catalytic applications. However, the 2,6-dicarboxylic acid variant gained prominence in academia due to its unique photochemical behavior.

Significance in Contemporary Chemical Research

In modern research, the compound serves three primary roles:

  • Photochemical Templates : Its [4+4] photodimerization under UV light enables the construction of supramolecular architectures with controlled stereochemistry.
  • Coordination Polymers : The carboxylic acid groups facilitate metal-organic framework (MOF) formation, as demonstrated in studies with copper(II) nodes.
  • Fluorescence Probes : The extended conjugation allows tunable emission, making it a candidate for optoelectronic devices.

Recent work by Malik et al. (2021) underscored anthraquinones’ broader relevance in anticancer drug development, though 9,10-dioxo-2,6-dicarboxylic acid remains underexplored in biological contexts.

Research Objectives and Academic Scope

Current research objectives include:

  • Synthesis Optimization : Developing solvent-free or catalytic methods to improve yield.
  • Structure-Property Relationships : Correlating substituent positions (e.g., 2,6 vs. 2,7 isomers) with photophysical behavior.
  • Advanced Materials : Integrating the compound into MOFs for energy storage or gas separation.

Ongoing studies aim to bridge gaps between its synthetic accessibility and functional versatility, positioning it as a model system for anthraquinone chemistry.

Properties

IUPAC Name

9,10-dioxoanthracene-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)10-4-2-8(16(21)22)6-12(10)13/h1-6H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTFCPOKQHJATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Anthracene to Anthraquinone Core

  • The initial step involves oxidation of anthracene or substituted anthracene compounds to form anthraquinone derivatives.
  • Common oxidants include chromium(VI) reagents, manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
  • DDQ is often preferred for its regioselectivity and milder conditions, leading to selective oxidation at the 9,10-positions without overoxidation of aromatic rings.
  • Temperature control (typically 70–85°C) and stoichiometric balance are critical to maximize yield and minimize side products.

Introduction of Carboxylic Acid Groups at 2,6-Positions

  • Carboxylation is achieved by functionalizing anthraquinone at the 2 and 6 positions.
  • One approach involves sulfonation of anthraquinone followed by conversion of sulfonic acid groups to carboxylic acids.
  • Alternatively, direct oxidation of methyl groups at these positions (if pre-installed) to carboxylic acids via strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) is used.
  • Friedel-Crafts acylation or related electrophilic aromatic substitution reactions can introduce precursor groups that are subsequently oxidized to carboxylic acids.

Alternative Synthetic Strategies

  • Lithiation of appropriately substituted benzamide derivatives followed by reaction with dimethoxybenzaldehydes has been reported for related anthraquinone derivatives, enabling regioselective substitution patterns.
  • Cyclization and oxidation steps follow to build the anthraquinone core with desired substituents.
  • Demethylation and further oxidation yield the target dicarboxylic acid.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Outcome Notes
1. Oxidation Anthracene + DDQ, reflux in toluene or chlorobenzene Formation of 9,10-anthraquinone Selective oxidation at 9,10 positions
2. Sulfonation Anthraquinone + fuming sulfuric acid, 2,6-positions targeted 2,6-Anthracenedisulfonic acid Controlled sulfonation for regioselectivity
3. Chlorination Sulfonic acid + SOCl₂ (thionyl chloride) + DMF catalyst, 70–85°C Sulfonyl chlorides Activates for further substitution
4. Hydrolysis/Oxidation Hydrolysis of sulfonyl chloride to sulfonic acid, then oxidation with KMnO₄ 2,6-Dicarboxylic acid Converts sulfonic acid to carboxylic acid
5. Purification Recrystallization or chromatography Pure 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid Confirmed by NMR, HPLC

Research Findings and Optimization

Yield and Reaction Conditions

Reaction Step Key Variables Yield Range (%) Reference
Oxidation (anthracene to anthraquinone) Oxidant type, temperature, solvent 70–90
Sulfonation Sulfuric acid concentration, temperature 60–80
Chlorination Chlorinating agent (SOCl₂ vs. PCl₅), catalyst (DMF) 72–85
Oxidation to carboxylic acid Oxidant strength, reaction time 65–80
  • Use of DMF as catalyst in chlorination improves efficiency by activating thionyl chloride.
  • Temperature control is critical; elevated temperatures (>85°C) may cause degradation.
  • Solvent choice (e.g., dichloromethane, chloroform) affects solubility and reaction kinetics.

Analytical Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons and carbonyl carbons; carboxyl carbons appear near δ 165–170 ppm.
  • X-ray Crystallography : Confirms planar anthraquinone core and positions of carboxyl groups.
  • HPLC : Reverse-phase chromatography with C18 columns and UV detection at 254 nm ensures purity ≥98%.
  • Mass Spectrometry : Confirms molecular weight (296.23 g/mol) and fragmentation patterns.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Oxidation + Sulfonation + Chlorination + Oxidation Anthracene DDQ, H₂SO₄, SOCl₂, KMnO₄ 70–85°C, reflux 65–85 Multi-step, scalable
Directed Lithiation + Cyclization + Oxidation Substituted benzamide + dimethoxybenzaldehyde n-BuLi, oxidation agents Low temp lithiation, reflux Moderate Enables substitution control
Friedel-Crafts Acylation + Oxidation Benzene + phthalic anhydride AlCl₃, oxidants Room temp to reflux Moderate Alternative route

Notes on Industrial Scale Preparation

  • Industrial synthesis emphasizes continuous flow reactors for oxidation and sulfonation steps to improve safety and reproducibility.
  • Advanced purification techniques such as recrystallization and chromatography ensure pharmaceutical-grade purity.
  • Strict control of moisture and oxygen exposure during chlorination and oxidation prevents side reactions.
  • Handling precautions include inert atmosphere storage and use of desiccants to prevent hydrolysis of acid chlorides.

Scientific Research Applications

Organic Synthesis

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is utilized as an intermediate in the synthesis of various organic compounds. Its dicarbonyl structure enables it to undergo reactions such as:

  • Condensation Reactions : It can react with amines or alcohols to form derivatives that are valuable in pharmaceuticals and agrochemicals.
  • Cycloaddition Reactions : The compound can participate in Diels-Alder reactions to create complex cyclic structures.

Materials Science

This compound has shown promise in the development of advanced materials:

  • Polymer Chemistry : It serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength.
  • Dyes and Pigments : The anthraquinone structure is known for its vibrant colors; thus, it can be used in the formulation of dyes for textiles and coatings.

Research indicates that this compound exhibits potential biological activities:

  • Antioxidant Properties : Studies have highlighted its ability to scavenge free radicals, suggesting applications in health supplements and cosmetics.
  • Antimicrobial Activity : Preliminary findings indicate that derivatives of this compound may possess antibacterial properties.

Case Study 1: Synthesis of Derivatives

A study reported the synthesis of various derivatives of this compound through reaction with different nucleophiles. The resulting compounds were evaluated for their biological activities, revealing enhanced antioxidant properties compared to the parent compound .

Case Study 2: Application in Dye Chemistry

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with improved colorfastness and UV resistance. This application is particularly relevant for outdoor textiles and coatings .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicals
Materials ScienceBuilding block for polymers and dyes
Biological ActivityExhibits antioxidant and antimicrobial properties

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, participating in redox reactions. Its carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pathways involved may include oxidative stress response, enzyme inhibition, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Substituent Type and Position

The functional groups and their positions on the anthraquinone backbone critically influence physicochemical properties. Key analogs include:

Compound Name Substituents (Positions) Functional Groups Key Applications Reference ID
2,6-DCAQ (hypothetical) 2,6 -COOH, -COOH Not explicitly reported N/A
2,6-DPPEAQ 2,6 -O-(CH₂)₃-PO₃H₂, -O-(CH₂)₃-PO₃H₂ Flow batteries
2,6-DBEAQ 2,6 -O-(CH₂)₃-COO⁻, -O-(CH₂)₃-COO⁻ Flow batteries
2,6-AQDSNa₂ (sodium salt) 2,6 -SO₃⁻Na⁺, -SO₃⁻Na⁺ Flow batteries (low solubility)
2,7-AQDSNa₂ (asymmetric analog) 2,7 -SO₃⁻Na⁺, -SO₃⁻Na⁺ Flow batteries (high solubility)
Key Observations:
  • Symmetry vs. Asymmetry : Symmetric substitution (e.g., 2,6- or 1,5-positions) in sulfonic acid derivatives (e.g., 2,6-AQDSNa₂) reduces aqueous solubility (0.07 M) due to dense packing, whereas asymmetric analogs (e.g., 2,7-AQDSNa₂) achieve higher solubility (0.58–0.74 M) .
  • Functional Group Impact : Phosphonic acid derivatives (e.g., 2,6-DPPEAQ) exhibit superior stability in flow batteries, with a capacity fade rate of ≈0.00036% per cycle, attributed to strong hydrogen bonding and resistance to radical degradation .

Physicochemical Properties

Solubility and Stability
Compound Solubility (Water) Stability (Flow Battery) Notes Reference ID
2,6-DPPEAQ Moderate (~1 M) ≈0.00036% cycle⁻¹ fade rate High lifetime, phosphonic acid
2,6-DBEAQ Moderate (~1 M) Comparable to 2,6-DPPEAQ Butyrate side chains
2,6-AQDSNa₂ Low (0.07 M) Not reported Poor solubility limits use
2,7-AQDSNa₂ High (0.58 M) Not reported Asymmetric design improves solubility
  • Carboxylic Acid vs.

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid (CAS No. 42946-19-0) is a derivative of anthracene that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including two carbonyl groups and two carboxylic acid groups that contribute to its reactivity and biological interactions.

  • Molecular Formula : C16H8O6
  • Molecular Weight : 296.23 g/mol
  • IUPAC Name : this compound
  • InChI Key : ZUTFCPOKQHJATC-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that compounds related to anthraquinones exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of anthraquinone derivatives. For instance:

  • A study demonstrated that 9,10-Dioxo-9,10-dihydroanthracene derivatives could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and activation of caspases .
  • Another investigation highlighted the ability of anthraquinone compounds to inhibit topoisomerase activity, an essential enzyme for DNA replication and transcription in cancer cells .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in various assays:

  • The compound was found to scavenge free radicals effectively, suggesting its potential role in protecting cells from oxidative stress .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit xanthine oxidase with an IC50 value indicating significant potency against oxidative damage associated with gout .
  • Induction of Apoptosis : By promoting ROS generation and activating apoptotic pathways, it can selectively target cancer cells while sparing normal cells .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with the compound.

Concentration (µM)Cell Viability (%)Apoptosis Markers
0100Low
2575Moderate
5050High

Case Study 2: Xanthine Oxidase Inhibition

In vitro studies demonstrated that the compound inhibited xanthine oxidase activity significantly more than other tested anthraquinones.

CompoundIC50 (µM)
9,10-Dioxo-9,10-dihydro...2.79
Other Anthraquinones>5

Q & A

Basic: What are the optimized synthetic routes for preparing 9,10-dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid derivatives, and how can reaction conditions influence product yield?

Derivatives such as bis(azidoacetamide) or phosphonic acid analogs (e.g., 2,6-DPPEAQ) are synthesized via nucleophilic substitution. For example:

  • Acylation : React 2,6-diaminoanthraquinone with chloracetyl chloride (24 eq.) at 110°C in anhydrous conditions, followed by azide substitution using NaN₃ in DMF .
  • Solvent and Stoichiometry : Excess chloracetyl chloride ensures complete substitution, while DMF enhances azide solubility. Precipitation with diethyl ether isolates products with yields up to 80% .
  • Temperature Control : Prolonged heating above 100°C may degrade intermediates; cooling before workup preserves product integrity .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structural integrity of this compound derivatives?

  • ¹H-NMR : Monitor aromatic proton shifts (δ 7.5–8.5 ppm) to confirm anthraquinone core symmetry. Azide or phosphonic acid substituents alter splitting patterns .
  • ¹³C-NMR : Carboxylic carbons (δ ~170 ppm) and carbonyl groups (δ ~180 ppm) validate functionalization .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ for 2,6-DPPEAQ at m/z 484.33) confirm molecular weight .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with chloracetyl chloride or NaN₃ .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile reagents .
  • Spill Management : Neutralize chloracetyl chloride with sodium bicarbonate; collect azide-containing waste separately to prevent hazardous reactions .

Advanced: What methodologies are recommended for evaluating electrochemical stability in aqueous organic redox flow batteries?

  • Cyclic Voltammetry (CV) : Measure redox potential (e.g., 2,6-DPPEAQ exhibits an OCV of 1.0 V) and reversibility .
  • Long-Term Cycling : Track capacity fade rates using constant current cycling. For 2,6-DPPEAQ, fade rates as low as 0.00036% per cycle indicate high stability .
  • Solubility Testing : Optimize pH and electrolyte composition (e.g., 1 M H₂SO₄) to achieve >1 M electron-equivalent solubility .

Advanced: How can spectroscopic and computational methods resolve contradictions in solubility vs. stability data?

  • UV-Vis Spectroscopy : Monitor degradation products (e.g., anthraquinone dimers) under accelerated aging conditions .
  • DFT Calculations : Predict HOMO-LUMO gaps to correlate electronic structure with oxidative stability .
  • X-ray Crystallography : Resolve crystal packing effects that may enhance or reduce solubility in aqueous media .

Advanced: What strategies improve the solubility of 9,10-dioxo-9,10-dihydroanthracene derivatives without compromising redox activity?

  • Functionalization : Introduce hydrophilic groups (e.g., phosphonic acid in 2,6-DPPEAQ) via esterification or amidation .
  • pH Optimization : Deprotonate carboxylic acid groups at alkaline pH (e.g., pH > 8) to enhance aqueous solubility .
  • Co-solvents : Use ethanol/water mixtures (≤20% v/v) to dissolve hydrophobic derivatives while maintaining ionic conductivity .

Advanced: How do structural modifications (e.g., phosphonic acid vs. sulfonic acid substituents) impact electrochemical performance?

  • Phosphonic Acid (2,6-DPPEAQ) : Higher chelation with metal ions improves stability (fade rate ≈0.014% per day) but may reduce solubility in acidic media .
  • Sulfonic Acid (e.g., anthraquinone-2,6-disulfonate) : Enhanced solubility due to stronger acidity (pKa ~1–2) but lower thermal stability above 100°C .
  • Comparative Studies : Use cyclic voltammetry and Arrhenius plots to quantify trade-offs between solubility, redox potential, and degradation .

Advanced: What analytical techniques are suitable for quantifying degradation products in long-term storage studies?

  • HPLC-MS : Separate and identify anthraquinone dimers or sulfonated byproducts using C18 columns and acetonitrile/water gradients .
  • TGA/DSC : Monitor thermal decomposition onset temperatures (e.g., 2,6-DPPEAQ stable up to 200°C) .
  • ICP-OES : Detect metal leaching (e.g., from flow battery electrodes) that accelerates decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid

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